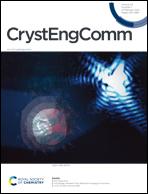Designed synthesis of porous NiMoO4/C composite nanorods for asymmetric supercapacitors†
CrystEngComm Pub Date: 2019-08-05 DOI: 10.1039/C9CE01031A
Abstract
Porous and carbon composited binary transition metal oxide nanomaterials provide high ionic conductivity and electronic conductivity. However, it still remains a challenge to use a simple method to achieve in situ both composite and porous one-dimensional (1D) nanorods. In this paper, we have prepared porous NiMoO4/C (NMO/C) composite nanorods using a solvothermal method and subsequent annealing step. In the solvothermal reaction, a simple organic solvent, cyclohexane, was introduced as a carbon source and pore-forming agent, realizing the controllable synthesis of porous 1D nanorods composited with heteroatoms via a simple strategy. This structure shows improved ionic and electronic conductivities and provides a large number of electrochemical reaction active sites, making it a possible candidate to be used as a high capacity electrode material for supercapacitors. On this basis, electrode materials with higher rate performance and utilization were prepared by mixing NMO/C with carbon nanotubes (CNTs) through simple physical mixing. Due to the 1D electrochemical synergistic effects of NMO/C and CNTs, the assembled NMO/C-CNT electrode shows a specific capacity of 325.1 F g−1 (at a current density of 0.5 A g−1) in a two-electrode system. At a high current density of 8 A g−1, the specific capacity is still 182 F g−1. This report provides a new strategy for the designed in situ synthesis of porous composite nanorods.

Recommended Literature
- [1] Machine learning facilitating the rational design of nanozymes
- [2] Precursor-based designs of nano-structures and their processing for Co(W) alloy films as a single layered barrier/liner layer in future Cu-interconnect†
- [3] Enhanced performance in uncooled n-CdSe/p-PbSe photovoltaic detectors by high-temperature chloride passivation
- [4] Electrode kinetics at carbon electrodes and the density of electronic states†
- [5] Hydrogen-bonding strategy for constructing pH-sensitive core–shell micelles with hydrophilic polymer as the shell and hydrophobic drug as the core†
- [6] Molecular crystals by design?
- [7] Acridine-based dyes as high-performance near-infrared Raman reporter molecules for cell imaging†
- [8] Nucleophilic substitution on a Ru-coordinated Cp ring by a carborane anion
- [9] Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts†‡
- [10] Bu4NI/tBuOOH catalyzed, α-regioselective cross-dehydrogenative coupling of BODIPY with allylic alkenes and ethers†










